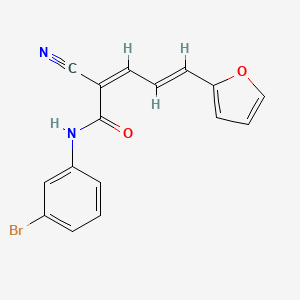
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide, also known as BRD-K68174521, is a small molecule compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated macrophages. It also reduces the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in lab experiments is its specificity for CK2. This allows researchers to study the specific effects of CK2 inhibition on cellular processes. However, one limitation is the lack of in vivo studies on the compound, which makes it difficult to assess its efficacy and safety in animal models.
Direcciones Futuras
There are several potential future directions for the use of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1. Another direction is the study of the compound's effects on other cellular processes that are regulated by CK2, such as DNA repair and transcriptional regulation. Additionally, the use of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in combination with other anticancer agents could potentially enhance its efficacy in cancer therapy.
Métodos De Síntesis
The synthesis of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 involves the reaction of 3-bromobenzaldehyde, 2-furylacetonitrile, and pent-2,4-dienediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product.
Aplicaciones Científicas De Investigación
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has been identified as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has also been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAYVPKDZMJCRJ-FPRYLXCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)
![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
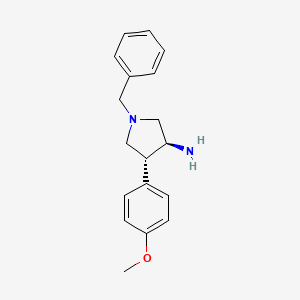
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)

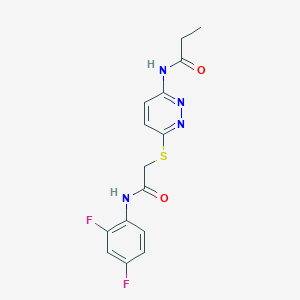

![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
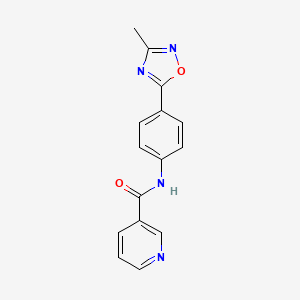
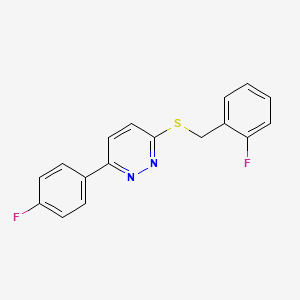

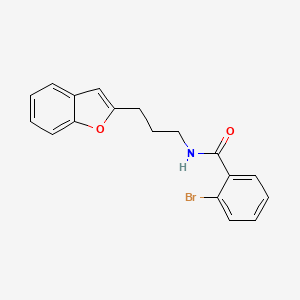
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)